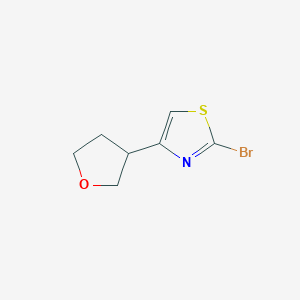
2-溴-4-(四氢呋喃-3-基)噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is a halogenated heterocyclic compound with a unique molecular structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The presence of both bromine and thiazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.
科学研究应用
2-Bromo-4-(oxolan-3-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
Target of Action
The primary targets of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole derivatives have been known to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
The molecular and cellular effects of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole compounds have been known to cause a range of effects at the molecular and cellular level, such as causing dna double-strand breaks .
生化分析
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole typically involves the bromination of 4-(oxolan-3-yl)-1,3-thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize the yield and minimize the production of by-products .
化学反应分析
Types of Reactions
2-Bromo-4-(oxolan-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidine derivatives.
相似化合物的比较
Similar Compounds
- 2-Bromo-4,5-dimethyl-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]thiophene-3-carboxamide
- 2-Bromo-4-(oxolan-3-yl)-1,3-oxazole
Uniqueness
2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is unique due to the presence of both bromine and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
2-bromo-4-(oxolan-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWAJOGZWAAXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
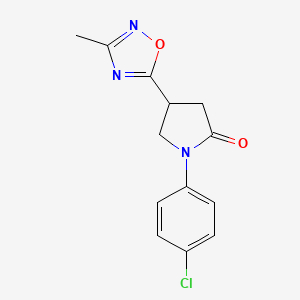
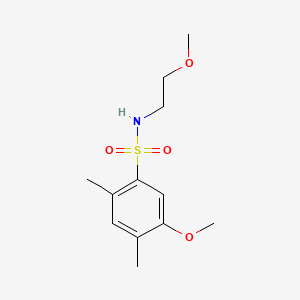
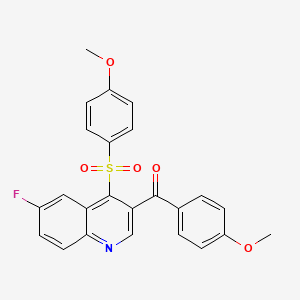
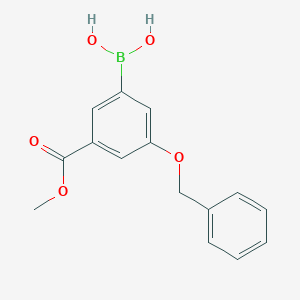
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2568881.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)
![N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2568887.png)
![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)
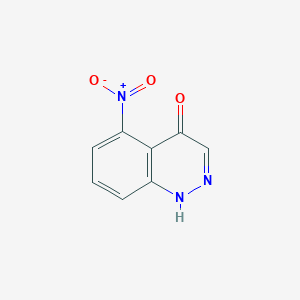
![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)
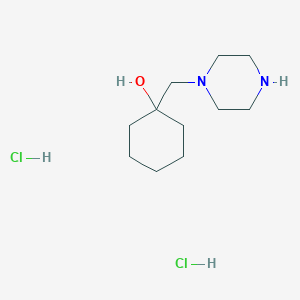
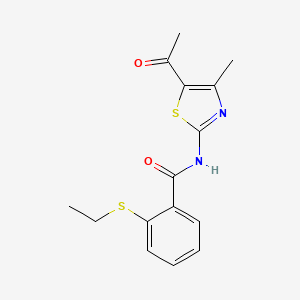
![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)
